molecular formula C7H5ClN2S2 B1592421 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine CAS No. 598298-10-3

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B1592421
CAS No.: 598298-10-3
M. Wt: 216.7 g/mol
InChI Key: MPSIJWLMMVUKGB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 176530-47-5 . It has a molecular weight of 217.72 and its IUPAC name is 4-chloro-2-(methylthio)-7H-7lambda3-thieno[2,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H6ClN2S2 . The InChI key for this compound is LWYLDYPGDHCAJF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The storage temperature for this compound is between 2 and 8 degrees Celsius .

Scientific Research Applications

Radioprotective and Antitumor Activity

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine has been a subject of research for its potential in the development of radioprotective and antitumor agents. Novel derivatives of thieno[2,3-d]pyrimidine, including those comprising amino acids and imidazothieno-pyrimidines, have shown promise in these areas (Alqasoumi et al., 2009).

Synthesis of Derivatives for Various Applications

Research has also focused on the synthesis of diverse derivatives of thieno[2,3-d]pyrimidine. These derivatives are synthesized through reactions involving nucleophilic agents and have potential applications in various fields (Grinev & Kaplina, 1985).

Preparation of Esters and Amides

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was developed, expanding the possibilities for chemical synthesis and application of this compound (Santilli et al., 1971).

Biological Activities

Thieno[2,3-d]pyrimidine derivatives, including those derived from this compound, are known for their various biological activities. They have been researched for their potential as antimicrobial and anti-inflammatory agents, showcasing the compound's relevance in pharmacology and medicinal chemistry (Tolba et al., 2018).

Mass Spectrometry Analysis

The compound has also been studied in the context of mass spectrometry. Its derivatives show complex fragmentation behavior under electrospray ionization collision-induced dissociation, providing valuable analytical information (Guo et al., 2020).

Safety and Hazards

The safety data sheet for “4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and leading to downstream effects on cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may degrade under certain circumstances . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability . These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . The interactions with metabolic enzymes and cofactors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSIJWLMMVUKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CS2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621236
Record name 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598298-10-3
Record name 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (12 g, 60.5 mmol) was combined with POCl3 (56 mL), and the resulting mixture was heated to reflux for about 1 hour. The reaction mixture was concentrated under reduced pressure at 50° C. The residue was diluted with ethyl acetate (700 mL) at 0° C. Saturated sodium bicarbonate solution (600 mL) was added slowly. The resulting mixture was stirred vigorously at 0° C. for one hour and the layers were separated. Saturated sodium bicarbonate solution (600 mL) was added to the organic layer at 0° C., and the mixture was stirred vigorously for 20 minutes. The layers were separated. Brine (600 mL) was added to the organic layer and stirred vigorously for 5 minutes, and the layers were again separated. The organic layer was dried over magnesium sulfate, filtered and concentrated to afford the title compound (10.7 g) as a dark tan powder (M+=216, M.P.=105.0–107.4° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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